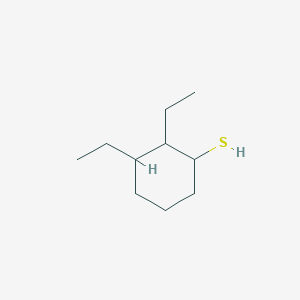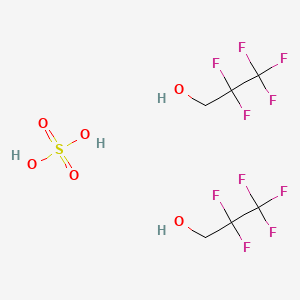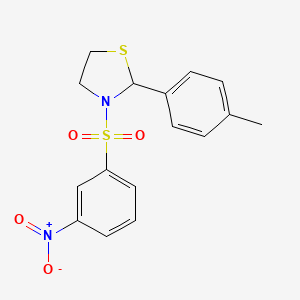
2,3-Diethylcyclohexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethylcyclohexane-1-thiol is an organic compound characterized by a cyclohexane ring substituted with two ethyl groups at the 2 and 3 positions and a thiol group at the 1 position. This compound is part of the larger family of cycloalkanes, which are known for their stability and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylcyclohexane-1-thiol typically involves the alkylation of cyclohexane derivatives followed by the introduction of the thiol group. One common method is the reaction of 2,3-diethylcyclohexanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride. This reaction proceeds under mild conditions and yields the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diethylcyclohexane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Diethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2,3-Diethylcyclohexane-1-thiol involves its interaction with various molecular targets, primarily through the thiol group. Thiol groups are known for their ability to form disulfide bonds, which can affect protein structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical pathways and reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylcyclohexane-1-thiol: Similar structure but with methyl groups instead of ethyl groups.
2,3-Diethylcyclohexane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
2,3-Diethylcyclohexane-1-amine: Similar structure but with an amine group instead of a thiol group
Uniqueness
2,3-Diethylcyclohexane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The ethyl groups also contribute to its steric and electronic properties, differentiating it from other cyclohexane derivatives.
Eigenschaften
CAS-Nummer |
827024-46-4 |
|---|---|
Molekularformel |
C10H20S |
Molekulargewicht |
172.33 g/mol |
IUPAC-Name |
2,3-diethylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-3-8-6-5-7-10(11)9(8)4-2/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
KXCGPWBOGYEXGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC(C1CC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)

![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)
![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)



![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)

![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)
